Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDPXUTCLSRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Organic Synthesis
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to be transformed into various derivatives that can be utilized in the creation of more complex molecules.
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications of the sulfanyl group can enhance biological activity against various cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Biochemical Probes
The reactivity of this compound with biological macromolecules makes it a candidate for use as a biochemical probe to study enzyme interactions and cellular pathways.
Antiproliferative Activity
In a study investigating related compounds, this compound was evaluated for its antiproliferative effects against several cancer cell lines. Results indicated significant activity, with IC50 values comparable to established chemotherapeutic agents.
Inflammation Modulation
Research focused on derivatives of this compound demonstrated inhibition of key inflammatory mediators. This suggests its potential role in treating inflammatory diseases, highlighting the need for further exploration of its pharmacological properties.
Mechanistic Insights
Molecular docking studies have elucidated how this compound interacts with specific biological targets, enhancing understanding of its therapeutic potential and guiding future modifications for improved efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methylphenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfanyl group can also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Ethyl 2-[(4-methylphenyl)thio]propanoate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Biological Activity
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆O₂S. Its structure features an ethyl ester group and a sulfanyl moiety attached to a propanoate backbone, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenyl thiol with ethyl acrylate under basic conditions. This process can be optimized for yield and purity, using solvents such as ethanol or methanol and catalysts like sodium hydroxide.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:
- Sulfanyl Group Interaction : The sulfanyl group can form interactions with thiol groups in proteins, potentially influencing enzymatic activity and signaling pathways.
- Ester Hydrolysis : The ester group may undergo hydrolysis, releasing the active component, which could interact with cellular targets involved in inflammation or cancer pathways .
Anticancer Activity
Recent studies have indicated that compounds containing sulfanyl groups exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 15.0 | |
| A549 | 10.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in vitro:
These findings indicate that the compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases.
Case Studies
- In Vivo Efficacy : A study on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor regression was accompanied by reduced levels of Ki67, a marker for cell proliferation .
- Pharmacokinetics : Research into the pharmacokinetic profile of this compound revealed a favorable absorption rate with a half-life suitable for therapeutic applications. The compound exhibited good bioavailability when administered orally .
Q & A
What are the optimal synthetic routes for Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-methylthiophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF). The choice of solvent and base significantly impacts yield: DMF may enhance reaction efficiency due to its high polarity, while acetone offers milder conditions. Reaction time (6–12 hours) and temperature (60–80°C) must be optimized to avoid side reactions like oxidation of the sulfanyl group to sulfonyl derivatives .
How can structural integrity and purity of this compound be validated experimentally?
Level: Basic
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR confirm the ester carbonyl (~165–170 ppm), sulfanyl-linked CH/CH groups, and aromatic protons from the 4-methylphenyl moiety.
- IR : Stretching frequencies for C=O (~1740 cm) and C-S (~680 cm) are critical.
- HPLC/MS : High-performance liquid chromatography with mass spectrometry detects impurities (e.g., sulfonyl byproducts) and ensures >95% purity.
- X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) resolve bond lengths and angles, validating stereochemistry .
What computational strategies predict the reactivity of this compound in novel reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks or radical-mediated processes. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic interactions.
- Transition State (TS) Analysis : Identifies energy barriers for sulfanyl group participation in substitution reactions.
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction feasibility. Databases like REAXYS provide empirical data to cross-validate computational predictions .
How do contradictory spectroscopic data for this compound arise, and how can they be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often stem from:
- Tautomerism : The sulfanyl group may exhibit dynamic behavior in solution, altering chemical shifts.
- Solvent Artifacts : DMSO-d can hydrogen-bond with the ester carbonyl, shifting its C NMR signal.
- Oxidative Degradation : Trace peroxides in solvents may oxidize -S- to -SO-, introducing sulfonyl impurities.
Resolution : - Use deuterated chloroform (CDCl) for NMR to minimize solvent interactions.
- Conduct cyclic voltammetry to assess oxidation susceptibility.
- Compare experimental data with high-accuracy databases (e.g., NIST Chemistry WebBook) .
What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Level: Advanced
Methodological Answer:
Crystallization difficulties arise from the compound’s flexible ester and sulfanyl groups. Mitigation approaches include:
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity.
- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 2-[(4-methylphenyl)sulfonyl]propanoate).
- Temperature Gradients : Slow cooling from 50°C to 4°C promotes ordered lattice formation.
- SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in low-symmetry space groups .
What are the potential biological targets of this compound, and how can its interactions be studied?
Level: Advanced
Methodological Answer:
While direct biological data are limited, structural analogs (e.g., sulfanyl-acetamide derivatives) suggest possible enzyme inhibition (e.g., cyclooxygenase-2 or kinases). Methodologies include:
- Molecular Docking : AutoDock Vina screens protein databases (PDB) for binding affinity.
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with immobilized targets.
- In Vitro Assays : Measure IC values against inflammatory markers (e.g., TNF-α) in cell cultures.
- Metabolic Stability Tests : LC-MS/MS tracks hepatic microsome degradation rates .
How does the sulfanyl group influence the compound’s stability under varying pH conditions?
Level: Basic
Methodological Answer:
The sulfanyl (-S-) group is prone to oxidation at pH > 8 or in the presence of light/O. Stability studies involve:
- Forced Degradation : Expose the compound to 0.1 M NaOH/HCl (25°C, 24 hrs) and monitor via HPLC.
- Kinetic Modeling : Pseudo-first-order rate constants predict degradation pathways (e.g., hydrolysis vs. oxidation).
- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in storage solutions to inhibit radical chain reactions .
What advanced synthetic modifications enhance the compound’s utility in materials science?
Level: Advanced
Methodological Answer:
Derivatization strategies include:
- RAFT Polymerization : Introduce polymerizable groups (e.g., acrylates) via reversible addition-fragmentation chain transfer to create sulfanyl-functionalized polymers.
- Coordination Chemistry : React with Pd(II) or Ru(II) to form metal-organic frameworks (MOFs) for catalytic applications.
- Click Chemistry : Azide-alkyne cycloaddition modifies the ester moiety for bioorthogonal labeling .
How can discrepancies between computational and experimental reaction yields be reconciled?
Level: Advanced
Methodological Answer:
Discrepancies often arise from unaccounted steric effects or solvent dynamics. Strategies:
- Microkinetic Modeling : Integrate DFT-derived activation energies with diffusion-limited solvent effects.
- High-Throughput Screening : Test 50+ solvent/base combinations in parallel to identify outliers.
- Machine Learning : Train models on REAXYS data to predict optimal conditions for sulfanyl-ester couplings .
What analytical techniques differentiate this compound from its sulfonyl analog?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
